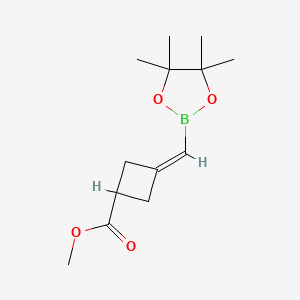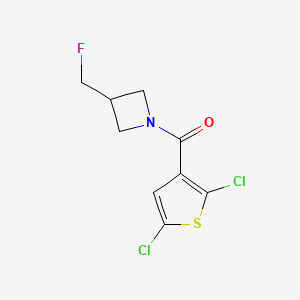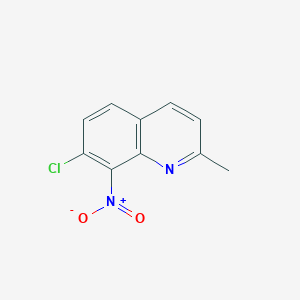![molecular formula C16H13ClN4O3 B2592245 2-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide CAS No. 941990-66-5](/img/structure/B2592245.png)
2-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C16H13ClN4O3 and its molecular weight is 344.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have developed various novel compounds using similar chemical structures for potential therapeutic applications. For instance, novel heterocyclic compounds such as benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized with anti-inflammatory and analgesic properties. These compounds have shown significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, comparable to standard drugs like sodium diclofenac, highlighting their potential as COX-1/COX-2 inhibitors (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Development of Antimicrobial Agents
The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has led to the development of compounds with significant antimicrobial activity. These synthesized compounds have been effective against various bacterial and fungal strains, showcasing their potential as new antimicrobial agents (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012).
Chemical Synthesis Techniques
Research into N-hydroxyamide-containing heterocycles has provided a new benzyloxycarbonylating agent, showcasing the versatility of pyrimidine derivatives in organic synthesis. These compounds facilitate the synthesis of Z-protecting products under mild conditions, offering a convenient method for amine protection in peptide synthesis (A. Katoh, S. Kondoh, J. Ohkanda, 1996).
Polyamide Synthesis
The chemical structure has also been utilized in the synthesis of polyamides containing uracil and adenine, which are synthesized through the addition reaction of uracil and adenine to dimethyl methylenesuccinate. These polyamides have molecular weights in the range of about 1000–5000 and show solubility in water, indicating their potential for various biomedical applications (M. Hattori, M. Kinoshita, 1979).
Propiedades
IUPAC Name |
2-chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3/c1-20-13-12(15(23)21(2)16(20)24)11(7-8-18-13)19-14(22)9-5-3-4-6-10(9)17/h3-8H,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTNSDAFCORBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2,5-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2592167.png)
![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B2592168.png)
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2592170.png)
![6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2592172.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid](/img/structure/B2592177.png)

![2-[(3-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2592181.png)
![2-chloro-6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2592182.png)
![(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2592183.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2592184.png)
